molecular formula C19H16F5NO B4031113 (4-BENZYLPIPERIDINO)(2,3,4,5,6-PENTAFLUOROPHENYL)METHANONE

(4-BENZYLPIPERIDINO)(2,3,4,5,6-PENTAFLUOROPHENYL)METHANONE

Cat. No.: B4031113
M. Wt: 369.3 g/mol
InChI Key: CSTKZWCOWJEELJ-UHFFFAOYSA-N
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Description

(4-BENZYLPIPERIDINO)(2,3,4,5,6-PENTAFLUOROPHENYL)METHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound features a piperidine ring substituted with a benzyl group and a methanone group attached to a pentafluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BENZYLPIPERIDINO)(2,3,4,5,6-PENTAFLUOROPHENYL)METHANONE typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common route involves the reaction of 4-benzylpiperidine with a suitable fluorinated benzoyl chloride under basic conditions to form the desired methanone derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are often necessary to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-BENZYLPIPERIDINO)(2,3,4,5,6-PENTAFLUOROPHENYL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the methanone group to an alcohol.

    Substitution: The fluorine atoms on the pentafluorophenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(4-BENZYLPIPERIDINO)(2,3,4,5,6-PENTAFLUOROPHENYL)METHANONE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including its role as a monoamine oxidase inhibitor (MAOI) and its effects on neurotransmitter release.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of (4-BENZYLPIPERIDINO)(2,3,4,5,6-PENTAFLUOROPHENYL)METHANONE involves its interaction with molecular targets such as enzymes or receptors. As a potential MAOI, it inhibits the activity of monoamine oxidase enzymes, leading to increased levels of neurotransmitters like dopamine and serotonin in the brain. This can result in various pharmacological effects, including mood elevation and enhanced cognitive function.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: A related compound with similar structural features but lacking the pentafluorophenyl group.

    Benzylpiperazine: Another piperidine derivative with stimulant properties.

    Tetrahydroisoquinoline: A compound with a similar piperidine ring structure but different substituents.

Uniqueness

(4-BENZYLPIPERIDINO)(2,3,4,5,6-PENTAFLUOROPHENYL)METHANONE is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-(2,3,4,5,6-pentafluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F5NO/c20-14-13(15(21)17(23)18(24)16(14)22)19(26)25-8-6-12(7-9-25)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTKZWCOWJEELJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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